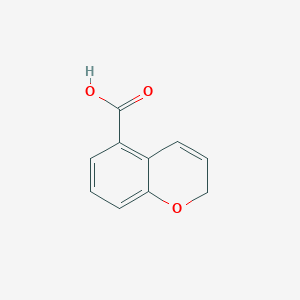

2H-chromene-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2H-chromene-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

2H-Chromene-5-carboxylic acid exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of application include:

- Antiviral Activity : Studies have shown that derivatives of 2H-chromenes possess antiviral properties, particularly against viral infections such as influenza and HIV. For instance, a derivative demonstrated significant inhibition of viral replication in vitro.

- Anticancer Properties : Research indicates that 2H-chromene derivatives can inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of 0.75 µg/mL against human lung cancer cells (A549), showcasing potent cytotoxicity through mechanisms like apoptosis induction and DNA intercalation .

- Anti-inflammatory Effects : Compounds derived from 2H-chromene have been investigated for their anti-inflammatory properties. In vitro studies have demonstrated their ability to reduce pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .

Medicinal Applications

The therapeutic potential of this compound is broad, with applications in treating various conditions:

- Autoimmune Diseases : A specific derivative has shown promise as an S1P1 receptor agonist, which is beneficial in preventing graft-versus-host disease and organ transplant rejection . This mechanism is crucial for managing conditions like multiple sclerosis and rheumatoid arthritis.

- Antimicrobial Activity : The compound exhibits antimicrobial effects against resistant strains of bacteria, such as Staphylococcus aureus. Studies report minimum inhibitory concentration (MIC) values as low as 16 µg/mL, indicating its potential as a lead compound for new antibiotics .

Case Studies

Several case studies illustrate the applications of this compound:

-

Anticancer Efficacy :

- Objective : To evaluate the cytotoxic effects on breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Antimicrobial Properties :

- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

- Inflammation Model Study :

Data Summary

The following table summarizes the biological activities and findings from various studies related to this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Analyse Chemischer Reaktionen

Multicomponent Reactions

A common approach involves the reaction of resorcinol, malononitrile, and aromatic aldehydes in the presence of catalysts like diethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method facilitates electrophilic substitution, forming the chromene skeleton via cyclization .

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

O-allyl salicylaldehydes undergo catalytic RCCOM using a [2.2.1]-bicyclic hydrazine catalyst. The reaction proceeds via a [3+2]/retro-[3+2] metathesis mechanism, where steric factors (e.g., diethylidene or adamantylidene groups) optimize cycloreversion efficiency .

Salicylaldehyde-Amine-Alkenyl Boronic Acid Pathway

Reaction of salicylaldehydes with alkenyl boronic acids/trifluoroborates and amines forms amino phenol intermediates, which cyclize upon heating to yield 2H-chromenes .

Electrophilic Substitution and Cyclization

In multicomponent reactions, malononitrile acts as a nucleophile, reacting with aromatic aldehydes to form substituted intermediates. Resorcinol-derived phenoxide anions undergo cyclization via electrophilic substitution, driven by aromatic aldehyde electrophiles .

Rhodium-Catalyzed Cyclization

Rhodium complexes facilitate cyclization by forming rhodacycle intermediates. This involves migratory insertion of allenes, followed by β-hydride elimination and a 6π-electrocyclic rearrangement to form the chromene skeleton .

Metathesis-Mediated Ring Closure

The hydrazine-catalyzed process involves:

-

Hydrazonium Formation : Condensation of the catalyst with the aldehyde.

-

Cycloaddition : Intramolecular [3+2] cycloaddition with the olefin.

-

Cycloreversion : Steric pressure from substituents (e.g., diethylidene) facilitates ring opening to form chromenes .

Metal-Free Catalysis

-

Hydrazine Catalysts : Promote metathesis reactions with [3+2] cycloaddition/cycloreversion .

-

Brønsted/Lewis Acids : DBU or diethylamide catalyzes multicomponent reactions .

Analytical and Characterization Methods

Reaction Conditions and Optimization

Eigenschaften

Molekularformel |

C10H8O3 |

|---|---|

Molekulargewicht |

176.17 g/mol |

IUPAC-Name |

2H-chromene-5-carboxylic acid |

InChI |

InChI=1S/C10H8O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1-5H,6H2,(H,11,12) |

InChI-Schlüssel |

QMVZMKJWEQFJDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC2=C(C=CC=C2O1)C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.